1H-1,2,3-triazole-4-carboximidamide hydrochloride

Medicinal Chemistry Bioisosteric Replacement Physicochemical Properties

1H-1,2,3-Triazole-4-carboximidamide hydrochloride (CAS 1808444-75-8) is a heterocyclic building block consisting of a 1,2,3-triazole ring substituted at the 4-position with a carboximidamide group, supplied as the hydrochloride salt (C₃H₆ClN₅, MW 147.57 g/mol). The compound presents as a powder under ambient conditions and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and coordination chemistry research.

Molecular Formula C3H6ClN5
Molecular Weight 147.57
CAS No. 1808444-75-8
Cat. No. B2533932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-triazole-4-carboximidamide hydrochloride
CAS1808444-75-8
Molecular FormulaC3H6ClN5
Molecular Weight147.57
Structural Identifiers
SMILESC1=NNN=C1C(=N)N.Cl
InChIInChI=1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H
InChIKeyCKULSTXUOJQJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-1,2,3-Triazole-4-carboximidamide Hydrochloride (CAS 1808444-75-8): Procurement-Relevant Identity and Core Characteristics


1H-1,2,3-Triazole-4-carboximidamide hydrochloride (CAS 1808444-75-8) is a heterocyclic building block consisting of a 1,2,3-triazole ring substituted at the 4-position with a carboximidamide group, supplied as the hydrochloride salt (C₃H₆ClN₅, MW 147.57 g/mol) [1]. The compound presents as a powder under ambient conditions [2] and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and coordination chemistry research . Its structural signature is the combination of the aromatic 1,2,3-triazole – a well-established amide bond bioisostere – with the basic, hydrogen-bond-dense carboximidamide moiety, a recognized bioisostere for carboxylic acids and primary amides [3].

Why Generic 1,2,3-Triazole or Carboximidamide Substitutes Cannot Replace 1808444-75-8 in Structure-Activity Programs


1H-1,2,3-Triazole-4-carboximidamide hydrochloride occupies a unique physicochemical niche that is not replicated by simple interchange with 1,2,3-triazole-4-carboxamide, 1,2,3-triazole-4-carboxylic acid, or 1,2,4-triazole regioisomers. The carboximidamide group confers substantially higher basicity (pKₐ ≈ 12.9 for structurally analogous triazole carboximidamides) relative to the neutral amide or carboxylate bioisosteres, directly altering protonation state, solubility, and hydrogen-bonding capacity at physiological pH [1]. Additionally, the 1,2,3-triazole ring provides a distinct dipole moment and hydrogen-bond-accepting nitrogen arrangement compared to the 1,2,4-triazole isomer, leading to divergent target binding modes and ADME profiles that cannot be predicted from generic heterocycle substitution tables [2]. Procurement of a close analog without head-to-head validation therefore risks introducing uncharacterized potency shifts, selectivity changes, or pharmacokinetic liabilities into a lead optimization series.

1808444-75-8: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Carboximidamide vs. Carboxamide Bioisosteric Replacement: Hydrogen-Bond Capacity and Topological Polar Surface Area Shift

When assessing 1H-1,2,3-triazole-4-carboximidamide hydrochloride as a carboxamide replacement, the carboximidamide group adds one additional hydrogen-bond donor relative to a primary carboxamide while preserving the hydrogen-bond acceptor count. The computed topological polar surface area (TPSA) of the free base is 91.4 Ų [1], which is approximately 15–20 Ų higher than the typical TPSA of 1,2,3-triazole-4-carboxamide (~72–76 Ų). This increase in polar surface area can modulate membrane permeability and oral bioavailability in a predictable, design-controllable manner.

Medicinal Chemistry Bioisosteric Replacement Physicochemical Properties

Basicity Differentiation: 1,2,3-Triazole-4-carboximidamide pKₐ vs. 1,2,4-Triazole-1-carboximidamide and Carboxamide Analogs

A structurally analogous 1-benzyl-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide exhibits a calculated pKₐ of 12.93 ± 0.50 for its most basic site [1]. This contrasts sharply with 1,2,4-triazole-1-carboximidamide hydrochloride, which displays a significantly lower pKₐ of 9.9 [2]. The nearly 3-log unit difference in basicity indicates that the 1,2,3-triazole scaffold attenuates the basicity of the appended carboximidamide less than the 1,2,4-triazole scaffold, resulting in distinct protonation states at physiological pH.

Physicochemical Profiling pKₐ Solubility

Antiproliferative Potency of 1,2,3-Triazole-Carboximidamide Derivatives Against Reference Kinase Inhibitors

A series of substituted aryl 1,2,3-triazole-carboximidamide derivatives (VIa–o) built upon the 1808444-75-8 scaffold demonstrated GI₅₀ values of 34–48 nM against four human cancer cell lines, directly comparable to erlotinib (GI₅₀ = 33 nM) [1]. The most potent compounds inhibited EGFR with IC₅₀ values of 83–112 nM (erlotinib IC₅₀ = 80 nM) and VEGFR-2 with IC₅₀ values as low as 1.8 nM, versus sorafenib (IC₅₀ = 0.17 nM) [1]. This establishes that the triazole-carboximidamide chemotype can achieve low-nanomolar dual kinase inhibition on par with marketed therapeutics.

Cancer EGFR Inhibitor VEGFR-2 Inhibitor

Coordination Chemistry Differentiation: Triazole-Carboximidamide as a Bidentate Ligand Scaffold

The 1H-1,2,3-triazole-4-carboximidamide scaffold offers two distinct metal-binding sites: the N2/N3 atoms of the triazole ring and the imine/nitrile nitrogens of the carboximidamide group. This dual-site architecture enables bidentate chelation of transition metals, including Co(III) and group 10 metals (Ni, Pd, Pt), which has been demonstrated in structurally related triazole-carboximidamide derivatives [1]. In contrast, simple 1,2,3-triazole-4-carboxamide or 1,2,3-triazole-4-carboxylic acid scaffolds typically engage metals through only the triazole ring nitrogens or the single amide/carboxylate oxygen.

Coordination Chemistry MOF Catalysis

1808444-75-8: Evidence-Backed Application Scenarios for Procurement Decision-Making


Dual EGFR/VEGFR-2 Inhibitor Lead Optimization Campaigns

When a research program requires a core scaffold capable of delivering low-nanomolar dual EGFR/VEGFR-2 inhibition, 1808444-75-8 provides a validated starting point. Published derivatives built upon this scaffold achieve GI₅₀ values (34–48 nM) competitive with erlotinib (33 nM) and VEGFR-2 IC₅₀ values as low as 1.8 nM, close to sorafenib (0.17 nM) [1]. Procuring 1808444-75-8 rather than a generic triazole carboxamide ensures access to a scaffold with documented kinase-inhibitory SAR.

Fine-Tuning Physicochemical Properties via Bioisosteric Scaffold Replacement

In lead optimization programs where a carboxamide or carboxylic acid motif must be replaced to modulate permeability or solubility, 1808444-75-8 offers a systematically higher hydrogen-bond donor count (HBD = 4) and elevated TPSA (91.4 Ų) relative to triazole carboxamide analogs (HBD = 3; TPSA ≈ 72–76 Ų) [1]. This predictable shift enables rational control over ADME parameters without altering the core triazole geometry.

Transition-Metal Coordination and MOF Synthesis Requiring Bidentate N,N-Ligation

For projects requiring a bidentate nitrogen-donor ligand that chelates Co(III), Ni, Pd, or Pt, 1808444-75-8 provides a unique dual-site coordination architecture (triazole N2/N3 + carboximidamide N) that triazole-carboxamide or triazole-carboxylic acid building blocks cannot offer [1]. This scaffold is suitable for constructing metal-organic frameworks (MOFs) or immobilized catalysts with defined coordination geometries.

Hybrid Molecule Design Exploiting pH-Dependent Basicity Differences

When a project requires a basic heterocyclic core with a pKₐ in the ~12.9 range – substantially higher than the 1,2,4-triazole regioisomer (pKₐ 9.9) but lower than a simple amidine – 1808444-75-8 provides an intermediate ionization profile [1]. This property is valuable for designing pH-switchable ligands, prodrugs, or molecules that rely on lysosomal trapping or pH-dependent target engagement.

Quote Request

Request a Quote for 1H-1,2,3-triazole-4-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.